N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide: is an organic compound that belongs to the class of quinazolinone derivatives
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-31-20-12-11-17(16-21(20)32-2)13-14-25-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)26-24(27)30/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,28)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWPENHFLYLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2,4-dioxo-1H-quinazoline.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced by reacting the quinazolinone intermediate with 6-bromohexanoic acid in the presence of a base such as potassium carbonate.
Introduction of the Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxyphenethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases.
Modulate Signaling Pathways: It can modulate signaling pathways related to inflammation and apoptosis, leading to its potential therapeutic effects.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide: can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a dimethoxyphenyl group and exhibits bioactive properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Another compound with a dimethoxyphenyl group, known for its therapeutic potential.
The uniqueness of This compound
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H29N3O5
- Molecular Weight : 429.51 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : This is achieved by reacting anthranilic acid with formamide under reflux conditions to yield 2,4-dioxo-1H-quinazoline.
- Attachment of the Hexanamide Chain : The quinazolinone intermediate is reacted with hexanoic acid derivatives.
- Introduction of the Dimethoxyphenyl Group : The final step involves the reaction with 3,4-dimethoxyphenethylamine to yield the target compound.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial and fungal strains. For example:
| Microorganism | Activity Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15 |
| Escherichia coli | Antibacterial | 20 |
| Candida albicans | Antifungal | 25 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
The mechanism of action is believed to involve the induction of apoptosis and modulation of specific signaling pathways related to cancer progression .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a possible application in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to explore the biological activity of quinazolinone derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of quinazolinone derivatives and tested their efficacy against various pathogens. The study found that modifications in the chemical structure significantly influenced antimicrobial potency.
-
Anticancer Mechanisms :
- A study focused on the anticancer mechanisms of quinazolinones revealed that compounds like this compound could induce apoptosis in cancer cells through caspase activation.
Q & A
Q. What are the established synthetic pathways for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Condensation of glycine derivatives with methyl 2-isothiocyanatobenzoate to form the quinazolin-dione core, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid intermediates . (ii) Subsequent coupling with N-substituted amides using carbodiimide-based activating agents (e.g., N,N′-carbonyldiimidazole) under anhydrous conditions. Intermediate characterization should include ¹H/¹³C NMR for structural confirmation, HPLC for purity (>95%), and HRMS for molecular weight validation.
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess chromatographic purity.
- Stability : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–8 weeks. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the dimethoxyphenyl or hexanamide moieties).
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields and minimizing byproducts during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles, such as a Box-Behnken or Central Composite Design , to evaluate critical parameters:
- Factors : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of intermediates.
- Response Variables : Yield, purity, and byproduct formation.
Statistical analysis (ANOVA) identifies significant factors, enabling predictive modeling for yield optimization .
Q. How can conflicting pharmacological data (e.g., anticonvulsant activity vs. toxicity) be resolved for this compound?
- Methodological Answer :
- Mechanistic Studies : Use GABA receptor binding assays (³H-muscimol displacement) to confirm target engagement .
- Dose-Response Analysis : Compare ED₅₀ (effective dose) and LD₅₀ (lethal dose) in rodent models (e.g., PTZ-induced seizures) to establish a therapeutic index.
- Metabolite Profiling : Identify toxic metabolites via in vitro microsomal incubation (CYP450 enzymes) coupled with LC-MS/MS.
Q. What computational approaches are suitable for predicting solubility and membrane permeability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model solvation free energy in water and lipid bilayers.
- Quantitative Structure-Property Relationship (QSPR) : Train models on logP, polar surface area, and hydrogen-bonding descriptors to predict Caco-2 permeability.
Cross-validate predictions with experimental PAMPA assays .
Q. How can researchers investigate the compound’s mechanism of action beyond receptor binding assays?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated neuronal cells to identify differentially expressed genes (e.g., GABA synthesis pathways).
- Kinase Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule off-target effects.
- CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative receptors (e.g., GABAₐ subunits) in cell lines.
Data Contradiction and Reproducibility
Q. How should discrepancies in IC₅₀ values across studies be addressed?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and cell passage numbers.
- Reference Controls : Include known inhibitors (e.g., diazepam for GABA assays) to calibrate inter-lab variability.
- Meta-Analysis : Apply Bayesian hierarchical models to aggregate data from multiple studies, accounting for experimental noise .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression.
- Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) to ensure robustness .
Advanced Methodological Integration
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
Q. What hybrid experimental-computational workflows are recommended for studying metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
